2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid
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Overview
Description
2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid is an organic compound that features a cyclopropylmethoxy group and a fluorophenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable base and a halogenating agent to form cyclopropylmethoxy halide.
Introduction of the Fluorophenyl Group: The cyclopropylmethoxy halide is then reacted with a fluorophenyl compound under conditions that facilitate nucleophilic substitution.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy and fluorophenyl groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetic acid: Lacks the cyclopropyl and fluorine substituents, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)acetic acid: Similar structure but lacks the cyclopropylmethoxy group, potentially altering its chemical properties.
2-(4-(Cyclopropylmethoxy)phenyl)acetic acid: Similar but without the fluorine atom, which may influence its electronic properties.
Uniqueness
2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid is unique due to the presence of both the cyclopropylmethoxy and fluorophenyl groups
Properties
Molecular Formula |
C12H13FO3 |
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Molecular Weight |
224.23 g/mol |
IUPAC Name |
2-[4-(cyclopropylmethoxy)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C12H13FO3/c13-10-5-9(6-12(14)15)3-4-11(10)16-7-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15) |
InChI Key |
HZEQTVUPTIRBSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CC(=O)O)F |
Origin of Product |
United States |
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